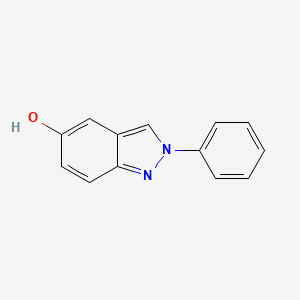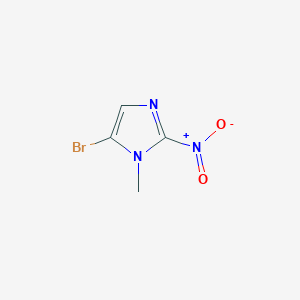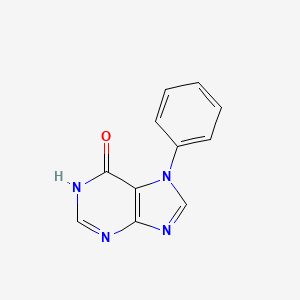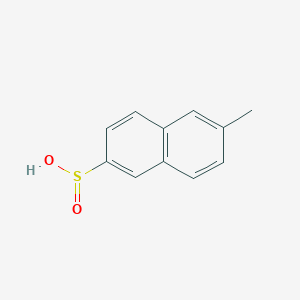
2-Phenyl-2H-indazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-2H-indazol-5-ol is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The structure of this compound consists of a phenyl group attached to the second position of the indazole ring, with a hydroxyl group at the fifth position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2H-indazol-5-ol can be achieved through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions. This method typically employs transition metal catalysts such as copper or silver to facilitate the formation of the indazole ring . Another method involves the reaction of 2-bromobenzaldehydes with primary amines and sodium azide in a one-pot, three-component reaction .
Industrial Production Methods
Industrial production of this compound often utilizes optimized synthetic routes to ensure high yields and minimal byproducts. The use of metal-catalyzed reactions is preferred due to their efficiency and scalability. For instance, a copper-catalyzed synthesis using 2-bromobenzaldehydes and primary amines can be scaled up for industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-2H-indazol-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the fifth position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-2H-indazol-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Investigated for its anticancer, antihypertensive, and antidepressant properties.
Industry: Employed in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Phenyl-2H-indazol-5-ol involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . Additionally, it may interact with other enzymes and receptors, contributing to its diverse biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylindole: Similar structure but lacks the hydroxyl group at the fifth position.
2-Phenylbenzimidazole: Contains a benzimidazole ring instead of an indazole ring.
2-Phenyl-1H-indazole: Similar structure but with a hydrogen atom instead of a hydroxyl group at the fifth position.
Uniqueness
2-Phenyl-2H-indazol-5-ol is unique due to the presence of the hydroxyl group at the fifth position, which imparts distinct chemical and biological properties. This hydroxyl group allows for additional hydrogen bonding and reactivity, making it a valuable compound in medicinal chemistry and drug development.
Eigenschaften
CAS-Nummer |
848142-51-8 |
|---|---|
Molekularformel |
C13H10N2O |
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
2-phenylindazol-5-ol |
InChI |
InChI=1S/C13H10N2O/c16-12-6-7-13-10(8-12)9-15(14-13)11-4-2-1-3-5-11/h1-9,16H |
InChI-Schlüssel |
OPWSJKBKMBTGDU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C=C3C=C(C=CC3=N2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,7-Diazaspiro[4.4]nonane, 2-(5-isothiazolyl)-](/img/structure/B11893179.png)
![2,4-Dimethylbenzo[g]quinoline](/img/structure/B11893182.png)


![5-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B11893192.png)


![3-(P-Tolyl)imidazo[1,2-A]pyridine](/img/structure/B11893215.png)
![5-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-ol](/img/structure/B11893236.png)


![Methyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11893254.png)
